molecular formula C8H5BrF3NO2 B1529705 2-Bromo-6-(trifluoromethyl)pyridine-4-acetic acid CAS No. 1227577-84-5

2-Bromo-6-(trifluoromethyl)pyridine-4-acetic acid

Cat. No.: B1529705
CAS No.: 1227577-84-5
M. Wt: 284.03 g/mol
InChI Key: KTZGGNHQDYTEIS-UHFFFAOYSA-N
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Description

2-Bromo-6-(trifluoromethyl)pyridine-4-acetic acid is a brominated and trifluoromethylated pyridine derivative valued as a versatile building block in organic synthesis and medicinal chemistry . The compound features a carboxylic acid functional group, which allows for further derivatization into amides or esters, and a bromine atom that enables participation in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, for constructing complex molecular architectures . Research Applications and Value: This compound belongs to a class of fluorinated pyridines that are pivotal in advanced research. Trifluoromethylpyridines are particularly significant, constituting over 40% of fluorinated pesticides in agrochemical research . In pharmaceutical development, the trifluoromethyl group is a key motif known to enhance a compound's lipophilicity, metabolic stability, and membrane permeability, which can lead to improved pharmacokinetic properties . Researchers utilize this chemical as a critical intermediate in the synthesis of potential ligands, active pharmaceutical ingredients (APIs), and other biologically active molecules . Its structural features make it a valuable scaffold for creating compounds for screening in various therapeutic areas. Handling and Storage: This product is intended for research purposes only and is not for diagnostic or therapeutic use. While a specific GHS classification was not located for this exact compound, safe laboratory practices should always be observed. We recommend storing the material in a cool, dry place and handling it with appropriate personal protective equipment.

Properties

IUPAC Name

2-[2-bromo-6-(trifluoromethyl)pyridin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO2/c9-6-2-4(3-7(14)15)1-5(13-6)8(10,11)12/h1-2H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZGGNHQDYTEIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies

The preparation of 2-Bromo-6-(trifluoromethyl)pyridine-4-acetic acid typically involves multi-step synthetic routes, starting from appropriately substituted pyridine precursors. The key steps generally include:

  • Introduction of the trifluoromethyl group
  • Bromination at the 2-position of the pyridine ring
  • Functionalization at the 4-position to introduce the acetic acid moiety

These steps can be executed in various sequences, depending on the availability of starting materials and the desired selectivity.

Detailed Preparation Methods

Stepwise Synthesis via Bromination and Functionalization

A representative method involves the following steps:

Step 1: Synthesis of 6-(trifluoromethyl)pyridine-4-acetic acid

  • Starting from 6-(trifluoromethyl)pyridine, the 4-position is functionalized via a side-chain introduction, commonly by halogenation followed by nucleophilic substitution or metalation and carboxylation.

Step 2: Bromination at the 2-Position

  • The 2-position is selectively brominated using bromine in an organic solvent such as acetic acid or dichloromethane, typically at room temperature or slightly elevated temperatures to ensure regioselectivity and complete conversion.

Step 3: Purification

  • The crude product is purified by extraction, filtration, and recrystallization, often using solvents such as ethyl acetate, ether, or n-hexane.
Data Table: Representative Reaction Conditions
Step Reagents & Conditions Solvent Temperature Time Yield (%)
Bromination Bromine Acetic acid 25–40°C 2–6 h 75–90
Metalation n-Butyllithium, CO₂ (for carboxylation) THF -78°C 1–2 h 60–80
Alkylation Alkyl halide (e.g., bromoacetic acid ester) DMF 0–25°C 4–12 h 65–85

Alternative Methods: Lithiation and Electrophilic Substitution

An alternative approach employs directed ortho-lithiation of 6-(trifluoromethyl)pyridine derivatives, followed by bromination and subsequent introduction of the acetic acid side chain using alkylation or carboxylation reactions.

  • Lithiation: 6-(trifluoromethyl)pyridine is treated with a strong base (e.g., n-butyllithium) at low temperature, generating a lithiated intermediate at the 2-position.
  • Bromination: The lithiated intermediate is quenched with bromine or a brominating agent to afford the 2-bromo derivative.
  • Side-chain Introduction: The 4-position is functionalized via metalation and reaction with electrophiles such as ethyl bromoacetate, followed by hydrolysis to yield the acetic acid.
Data Table: Alternative Synthesis Conditions
Step Reagents & Conditions Solvent Temperature Yield (%)
Ortho-lithiation n-Butyllithium THF -78°C 70–85
Bromination Bromine THF -78 to 0°C 75–90
Alkylation Ethyl bromoacetate DMF 0–25°C 60–80
Hydrolysis NaOH (aq), reflux H₂O 100°C 85–95

Patent-Documented Methods

Patent literature describes the preparation of bromo-6-trifluoromethyl pyridine derivatives using a combination of substitution, reduction, and carboxylation steps. These methods often utilize:

  • Organolithium reagents for regioselective functionalization
  • Boronic acid intermediates for cross-coupling strategies
  • Careful control of reaction temperature and stoichiometry to maximize yield and minimize byproducts

Research Findings and Optimization

  • Regioselectivity: The electron-withdrawing trifluoromethyl group at the 6-position directs bromination to the 2-position, enhancing selectivity.
  • Yield Optimization: Use of low temperatures during lithiation and bromination steps improves yield and purity by suppressing side reactions.
  • Purification: Extraction and recrystallization from non-polar solvents (e.g., hexane, ether) are effective for isolating the pure product.
  • Scalability: The described methods are adaptable for both laboratory and industrial scale, with yields typically ranging from 60–90% depending on the route and purification efficiency.

Summary Table: Key Preparation Methods

Method Key Steps Typical Yield (%) Notable Features
Bromination-first Bromination → Side-chain introduction 70–90 Simpler workup, high selectivity
Lithiation-first Lithiation → Bromination → Alkylation 65–85 Regioselective, flexible
Patent cross-coupling Boronic acid coupling → Bromination 60–80 Suitable for complex derivatives

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(trifluoromethyl)pyridine-4-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyridines, carboxylic acids, esters, and reduced derivatives with modified functional groups .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound is primarily investigated for its potential in treating conditions related to the central and peripheral nervous systems. It has been noted for its role in inhibiting transient receptor potential A1 (TRPA1) ion channels, which are implicated in pain sensation and inflammatory responses. TRPA1 activation can lead to various pain syndromes, making it a target for analgesic drug development .

Case Study: Pain Management
Research has indicated that derivatives of 2-bromo-6-(trifluoromethyl)pyridine-4-acetic acid can effectively inhibit TRPA1 activity, providing a pathway for developing new analgesics. A study demonstrated that compounds similar to this pyridine derivative significantly reduced pain responses in animal models, suggesting its utility in formulating pain relief medications .

Organic Synthesis

Intermediate in Synthesis
This compound serves as an important intermediate in the synthesis of other complex organic molecules. Its unique trifluoromethyl group enhances the reactivity and selectivity of reactions, making it valuable in synthetic organic chemistry.

Synthesis Pathways
A notable synthetic route involves the reaction of 2-chloro-3-trifluoromethyl-5-nitropyridine with diethyl malonate under alkaline conditions to yield various pyridine derivatives, including this compound . This method is favored due to its high yield and environmentally friendly conditions.

Agrochemical Applications

Pesticide Development
The compound's structural features make it a candidate for developing agrochemicals, particularly pesticides. Research has shown that similar pyridine derivatives exhibit herbicidal and insecticidal properties, leading to investigations into their efficacy against various agricultural pests.

Case Study: Herbicide Efficacy
In trials assessing the herbicidal activity of pyridine derivatives, compounds related to this compound demonstrated significant effectiveness against certain weed species, indicating potential applications in agricultural settings .

Data Table: Comparative Analysis of Pyridine Derivatives

Compound NameApplication AreaKey Findings
This compoundPain managementInhibits TRPA1 channels; reduces pain responses
5-Bromo-2-methyl-3-(trifluoromethyl)pyridineDrug synthesisIntermediate for analgesics; high yield synthesis
2-Bromo-4-(trifluoromethyl)pyridineAgrochemicalEffective against specific weed species

Mechanism of Action

The mechanism of action of 2-Bromo-6-(trifluoromethyl)pyridine-4-acetic acid involves its interaction with specific molecular targets. The bromine atom and trifluoromethyl group contribute to the compound’s reactivity and binding affinity. The acetic acid moiety can form hydrogen bonds with target molecules, enhancing the compound’s stability and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following sections compare 2-bromo-6-(trifluoromethyl)pyridine-4-acetic acid with key analogs based on substituent positions, functional groups, synthetic utility, and physicochemical properties.

Substituent Position and Functional Group Variations

Table 1: Structural Comparison of Pyridine-Based Analogs
Compound Name Substituent Positions Functional Groups Molecular Weight (g/mol) CAS RN Purity Yield (%) Key Applications References
2-Bromo-6-(trifluoromethyl)pyridine 2-Br, 6-CF₃ None (parent pyridine) 225.99 49249-10 >97% N/A Intermediate in cross-coupling
2-Bromo-5-(trifluoromethyl)pyridine 2-Br, 5-CF₃ None 225.99 05704-52 >97% N/A Suzuki-Miyaura reactions
Ethyl 4-(2-bromo-6-(trifluoromethyl)pyridine-3-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (200) 3-carbonyl, 2-Br, 6-CF₃ Ethyl carboxylate, pyrrole N/A N/A N/A 47 Anticancer agent synthesis
3-(2-(Trifluoromethyl)pyridin-4-yl)benzoate (3na) 4-pyridyl, 2-CF₃ Benzoate ester N/A N/A N/A 76 Ligand in catalytic systems

Key Observations :

  • Substituent Position Effects : The position of bromine and CF₃ groups significantly impacts reactivity. For example, 2-bromo-6-CF₃ pyridine (CAS 49249-10) is a precursor for cross-coupling reactions, whereas its 5-CF₃ isomer (CAS 05704-52) is used in boronic acid couplings .
  • Functional Group Influence : The acetic acid moiety in the target compound offers a carboxylic acid group for conjugation, contrasting with ethyl carboxylate or benzoate esters in analogs like 200 and 3na , which are designed for specific solubility or catalytic roles .

Key Findings :

  • Yield Variability : Yields for bromo-CF₃ pyridine derivatives range from 47% to 76%, influenced by steric hindrance and electronic effects. For example, compound 195 achieved 68% yield due to optimized reduction conditions , while 235 suffered lower yields (47%) due to competing side reactions .
  • Characterization Gaps : Many analogs (e.g., 200 , 195 ) were used without full characterization, highlighting the need for streamlined workflows in complex syntheses .

Physicochemical Properties and Commercial Availability

Table 3: Commercial Data for Pyridine Derivatives
Compound Supplier Purity Price (JPY) Storage Conditions CAS RN References
2-Bromo-6-(trifluoromethyl)pyridine Kanto Reagents >97% 8,000 (5g) 49–50°C 49249-10
2-Bromo-5-(trifluoromethyl)pyridine Kanto Reagents >97% 8,000 (5g) 0–6°C 05704-52
2-Bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one Kanto Reagents >97% 7,700 (10g) 45–46°C 49249-05

Commercial Insights :

  • Cost and Availability : Bromo-CF₃ pyridines are priced uniformly (¥8,000/5g), but storage conditions vary. The 6-CF₃ isomer (CAS 49249-10) requires higher storage temperatures (49–50°C) compared to the 5-CF₃ analog (0–6°C) .
  • Scalability : High-purity (>97%) compounds are commercially accessible, facilitating large-scale drug discovery campaigns.

Biological Activity

2-Bromo-6-(trifluoromethyl)pyridine-4-acetic acid is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural features. The presence of bromine and trifluoromethyl groups significantly influences its biological activity, making it a valuable candidate for further investigation in drug discovery and development.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • Bromine (Br) at the 2-position
  • Trifluoromethyl (CF3) group at the 6-position
  • Carboxylic acid (COOH) functional group at the 4-position of the pyridine ring

This configuration enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group can enhance binding affinity due to increased lipophilicity, while the bromine atom can facilitate halogen bonding interactions, potentially modulating biochemical pathways .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures have shown potential in inhibiting cell proliferation in various cancer cell lines. For instance, related pyridine derivatives have demonstrated significant inhibitory effects on tumor growth in breast cancer models .
  • Antimicrobial Properties : The compound may also possess antimicrobial activity, as evidenced by studies on related pyridine derivatives that have been effective against bacterial strains.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

  • Cell Proliferation Inhibition : A study indicated that related compounds exhibit IC50 values in the nanomolar range against specific cancer cell lines, demonstrating their potential as selective anticancer agents .
  • Mechanistic Studies : Research has highlighted that compounds with trifluoromethyl groups can inhibit critical enzymes involved in cancer metabolism, leading to reduced tumor growth and metastasis in animal models .
  • Comparative Analysis : A comparative study on various substituted pyridines showed that those with electron-withdrawing groups like CF3 had enhanced reactivity and biological efficacy compared to their unsubstituted counterparts .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
This compoundAnticancerTBD
2-Bromo-5-(trifluoromethyl)pyridineCell Proliferation Inhibition0.126
3-Bromo-2-(trifluoromethyl)pyridineAntimicrobialTBD
Trifluoromethylated PyrimidinesAnticancer0.87 - 12.91

Q & A

Q. What precautions are necessary for handling brominated trifluoromethyl pyridines?

  • Methodological Answer : Use PPE (gloves, goggles) to avoid skin/eye contact. Store in amber vials at –20°C under argon to prevent decomposition. Dispose via halogenated waste protocols due to bromine content. LC-MS monitoring detects degradation products (e.g., debrominated analogs) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-(trifluoromethyl)pyridine-4-acetic acid
Reactant of Route 2
2-Bromo-6-(trifluoromethyl)pyridine-4-acetic acid

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